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molecular formula C27H19BrN2O2 B8502834 3-bromo-1-trityl-1H-indazole-5-carboxylic acid

3-bromo-1-trityl-1H-indazole-5-carboxylic acid

Cat. No. B8502834
M. Wt: 483.4 g/mol
InChI Key: QQIQSALOYUIGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999957B2

Procedure details

To a solution of ethyl 3-bromo-1-trityl-1H-indazole-5-carboxylate (5.3 g, 20 mmol) in THF (80 mL), was added LiOH (30 mL, 1 N) and the reaction mixture was stirred at 50° C. for overnight. HCl (1 N) was added to adjust the pH˜4. Then ethyl acetated (100 mL) was added. The organic layer was separated and the aqueous layer was extract three times with ethyl acetate (20 mL each). The combined organic was washed with water (30 mL×3). Dry over Na2SO4 and concentrated on vacuum to give desired product as light yellow solid (4.8 g).
Name
ethyl 3-bromo-1-trityl-1H-indazole-5-carboxylate
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13]CC)=[O:12])[CH:9]=2)[N:4]([C:16]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:3]=1.[Li+].[OH-].Cl>C1COCC1>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=2)[N:4]([C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 3-bromo-1-trityl-1H-indazole-5-carboxylate
Quantity
5.3 g
Type
reactant
Smiles
BrC1=NN(C2=CC=C(C=C12)C(=O)OCC)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extract three times with ethyl acetate (20 mL each)
WASH
Type
WASH
Details
The combined organic was washed with water (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NN(C2=CC=C(C=C12)C(=O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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